Famotidine dimer

Vue d'ensemble

Description

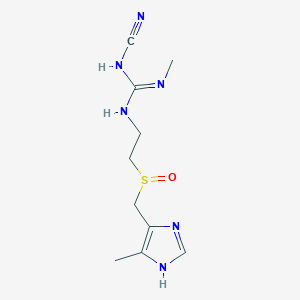

Famotidine is a histamine H2 receptor antagonist used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) . It is also used to treat certain conditions where there is too much acid in the stomach .

Synthesis Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine .Molecular Structure Analysis

The molecular structure of Famotidine is complex and specific. It is primarily administered as a treatment for gastroesophageal reflux disease (GERD) and related foregut disorders attributable to acid hypersecretion .Chemical Reactions Analysis

Famotidine forms an octahedral complex at pH 4 where it acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex. Spectroscopic and thermal data are consistent with single crystal X-ray diffraction structural elucidation .Physical And Chemical Properties Analysis

Famotidine has three known polymorphs (forms A, B, and C), which differ in their physicochemical properties. Form B is pharmaceutically preferred because it shows better biopharmaceutical properties .Applications De Recherche Scientifique

Gastroretentive Floating Tablets

Researchers have explored famotidine’s potential as a gastroretentive floating drug delivery system. These tablets remain buoyant in the stomach due to their lower bulk density compared to gastric fluids. Famotidine’s brief residence time in the stomach makes it an ideal candidate for this formulation .

Matrix-Based 3D Printed Tablets

Recent studies have investigated 3D printed tablets containing famotidine. These tablets use hydroxypropyl methylcellulose (HPMC) as a matrix. Researchers evaluated physicochemical properties, dissolution, and floating duration. The results provide insights into novel drug delivery approaches .

Mécanisme D'action

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of Famotidine is the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in gastric acid secretion .

Mode of Action

Famotidine acts as a competitive inhibitor of the histamine H2 receptors . By binding to these receptors, Famotidine prevents histamine from activating the receptors, thereby inhibiting gastric acid secretion . Compared to other H2 receptor antagonists, Famotidine displays high selectivity towards this receptor .

Biochemical Pathways

The primary biochemical pathway affected by Famotidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Famotidine reduces the production of gastric acid, which is a key component of the digestive process .

Pharmacokinetics

Famotidine has a bioavailability of 40-45% when taken orally . It is primarily eliminated through the urine, with about 70% of the drug being excreted unchanged following intravenous administration . The renal clearance of Famotidine significantly correlates with creatinine clearance . Its elimination half-life ranges from 2.5 to 3.5 hours .

Result of Action

The primary result of Famotidine’s action is the inhibition of gastric acid secretion . This leads to a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome .

Action Environment

The action of Famotidine can be influenced by environmental factors. For instance, pharmaceutical processes such as grinding, compression, and heating temperature can significantly affect the polymorphic transformation of Famotidine . Moreover, environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of Famotidine during pharmaceutical processing .

Orientations Futures

Famotidine is used to treat and prevent ulcers in the stomach and intestines. It also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome. Famotidine also treats gastroesophageal reflux disease and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .

Propriétés

IUPAC Name |

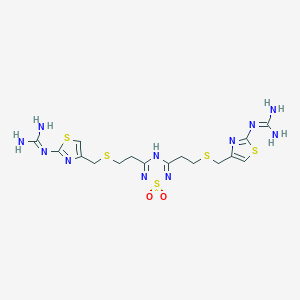

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famotidine dimer | |

CAS RN |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

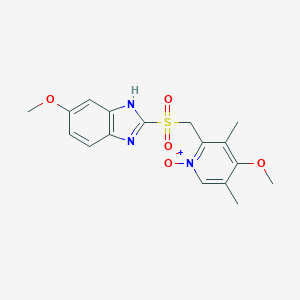

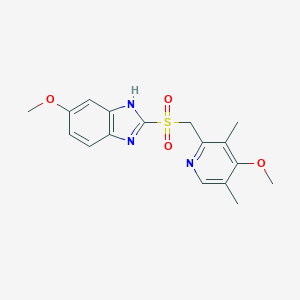

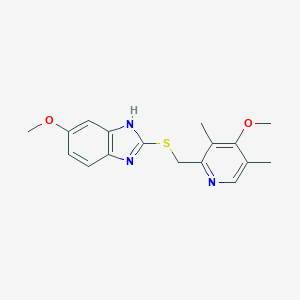

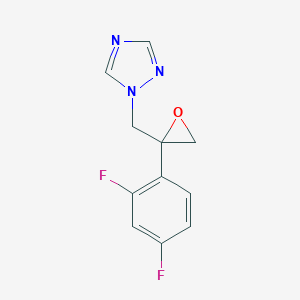

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

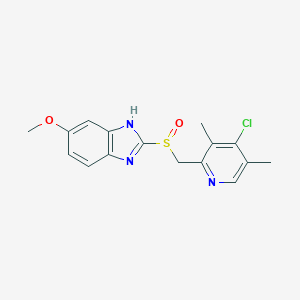

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)